molecular formula C8H5FIN B13660146 3-Fluoro-4-iodo-5-methylbenzonitrile

3-Fluoro-4-iodo-5-methylbenzonitrile

Cat. No.: B13660146
M. Wt: 261.03 g/mol
InChI Key: OOVMMGOFFFMYKG-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-5-methylbenzonitrile: is an organic compound with the molecular formula C8H5FIN and a molecular weight of 261.03 g/mol It is a derivative of benzonitrile, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-5-methylbenzonitrile typically involves the halogenation of a precursor benzonitrile compound. One common method is the iodination of 3-Fluoro-4-methylbenzonitrile using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols, ketones, or other functionalized benzonitriles.

Scientific Research Applications

Chemistry: 3-Fluoro-4-iodo-5-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzonitriles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating effect of the methyl group. These substituents can affect the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

3-fluoro-4-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3

InChI Key

OOVMMGOFFFMYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)F)C#N

Origin of Product

United States

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